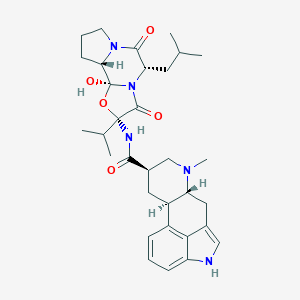

ジヒドロエルゴクリプチン

概要

説明

ジヒドロエルゴクリプチンは、エルゴリン系に属するドーパミン作動薬です。主にパーキンソン病の治療における抗パーキンソン剤として使用されます。 この化合物は、神経伝達物質であるドーパミンの作用を模倣する能力で知られており、パーキンソン病患者のドーパミン欠乏に関連する症状を軽減します .

科学的研究の応用

Dihydroergocryptine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of ergoline derivatives and their interactions with various reagents.

Biology: The compound is used to investigate the role of dopamine receptors in various biological processes.

Medicine: Dihydroergocryptine is extensively studied for its therapeutic potential in treating Parkinson’s disease and other dopamine-related disorders.

作用機序

ジヒドロエルゴクリプチンは、ドーパミン受容体作動薬として作用することで効果を発揮します。それは脳内のドーパミン受容体、特にD2受容体に結合し、ドーパミンの作用を模倣します。この結合は、運動機能やその他の生理学的プロセスを調節する下流のシグナル伝達経路の活性化につながります。 この化合物は、ドーパミン作動性受容体を継続的に刺激する能力により、パーキンソン病の症状の管理に効果的です .

類似の化合物:

ペルゴリド: パーキンソン病の治療に使用される別のドーパミン作動薬。

プラミペキソール: 同様の治療効果を持つ非エルゴリン系ドーパミン作動薬。

ロピニロール: パーキンソン病とレストレスレッグ症候群に使用される別の非エルゴリン系ドーパミン作動薬。

ユニークさ: ジヒドロエルゴクリプチンは、長い半減期と食事の影響を受けないというユニークな性質により、レボドパなどの短時間作用薬に比べて、脳のドーパミン作動性受容体をより継続的に刺激することができます。 この性質により、パーキンソン病の初期段階で特に効果的で、運動合併症のリスクを軽減します .

生化学分析

Biochemical Properties

Dihydroergocryptine, like other dopamine agonists, aims to mimic the endogenous neurotransmitter and exert an antiparkinsonian effect . It interacts with α-adrenergic, dopamine, and serotonin (5-HT) receptors . The compound has marked pre- and postsynaptic α-adrenoceptor antagonist activity, with higher affinity for α2- than α1-receptors, and has mixed agonist/antagonist effects at dopamine D1- and D2-receptors and at serotoninergic (5-HT1 and 5-HT2) receptors .

Cellular Effects

Dihydroergocryptine has been shown to be particularly effective as monotherapy in the early stages of Parkinson’s disease . It allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa . This continuous stimulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dihydroergocryptine involves its interaction with various receptors. It has a normalising effect on central monoaminergic neurotransmitter systems, compensating for under- and over-activity of the adrenergic, serotoninergic, and dopaminergic systems . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Dihydroergocryptine over time in laboratory settings are related to its relatively long half-life . This allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa

Dosage Effects in Animal Models

In animal models and healthy elderly volunteers, Dihydroergocryptine improves indices of cognitive function such as memory and learning

Metabolic Pathways

Dihydroergocryptine is involved in various metabolic pathways due to its interaction with α-adrenergic, dopamine, and serotonin (5-HT) receptors

Transport and Distribution

The transport and distribution of Dihydroergocryptine within cells and tissues are related to its interactions with various receptors

準備方法

合成経路と反応条件: ジヒドロエルゴクリプチンは、天然に存在する麦角アルカロイドであるエルゴクリプチンを水素化することで合成されます。水素化プロセスは、エルゴクリプチンの9,10位にある二重結合の還元を含みます。 この反応は通常、パラジウムまたは白金触媒を使用して高圧下で行われます .

工業生産方法: 工業的には、ジヒドロエルゴクリプチンは、エタノールまたはメタノールなどの適切な溶媒の存在下で、エルゴクリプチンを水素化することで製造されます。反応は、完全な水素化を確保するために、高温高圧で行われます。 その後、製品は結晶化またはクロマトグラフィー技術によって精製され、高純度のジヒドロエルゴクリプチンが得られます .

反応の種類:

酸化: ジヒドロエルゴクリプチンは、特にヒドロキシル基で酸化反応を起こし、ケトンまたはアルデヒドを形成する可能性があります。

還元: この化合物は、さらに還元されて、飽和度が異なるジヒドロエルゴクリプチン誘導体を形成することができます。

置換: ジヒドロエルゴクリプチンは、ヒドロキシル基やアミノ基などの官能基が他の置換基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウムまたは白金触媒の存在下で、水素ガスが一般的に使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が、置換反応に使用されます。

主要な製品:

酸化: ケトンまたはアルデヒドの形成。

還元: ジヒドロエルゴクリプチンのより飽和した誘導体の形成。

4. 科学研究への応用

ジヒドロエルゴクリプチンは、科学研究において幅広い用途があります。

類似化合物との比較

Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease.

Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.

Ropinirole: Another non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.

Uniqueness: Dihydroergocryptine is unique due to its long half-life and lack of dietary influence, which allows for more continuous stimulation of brain dopaminergic receptors compared to short-acting drugs like levodopa. This property makes it particularly effective in the early stages of Parkinson’s disease and reduces the risk of motor complications .

特性

Key on ui mechanism of action |

Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. |

|---|---|

CAS番号 |

25447-66-9 |

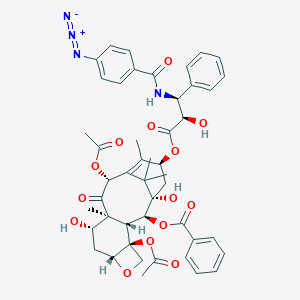

分子式 |

C32H43N5O5 |

分子量 |

577.7 g/mol |

IUPAC名 |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1 |

InChIキー |

PBUNVLRHZGSROC-SLAIYBJISA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

異性体SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |

正規SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

沸点 |

Decomposes |

melting_point |

117 ºC |

Key on ui other cas no. |

25447-66-9 |

同義語 |

Almirid Cripar Dihydroergocryptine Dihydroergocryptine Mesylate Dihydroergocryptine Monomesylate Dihydroergokryptine Mesylate Dihydroergokryptine Monomesylate Mesylate, Dihydroergocryptine Mesylate, Dihydroergokryptine Monomesylate, Dihydroergocryptine Monomesylate, Dihydroergokryptine |

製品の起源 |

United States |

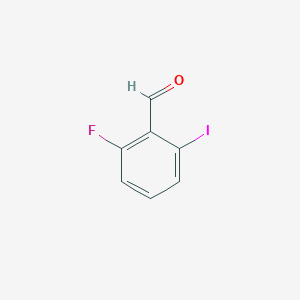

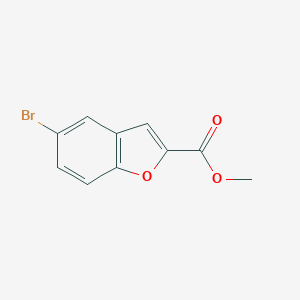

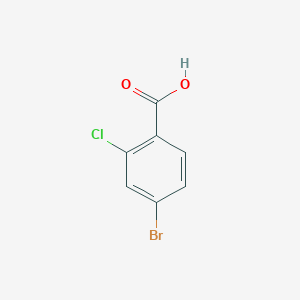

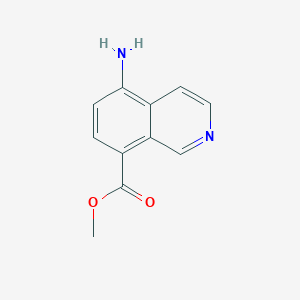

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dihydroergocryptine?

A1: Dihydroergocryptine acts primarily as a dopamine agonist, exhibiting a higher affinity for dopamine receptors compared to other receptors like α-adrenergic receptors. [, , ] This dopaminergic activity contributes significantly to its pharmacological effects.

Q2: How does Dihydroergocryptine's interaction with dopamine receptors affect prolactin secretion?

A2: DHEC, by activating dopamine receptors in the pituitary gland, mimics the inhibitory effect of dopamine on prolactin release. [, ] This interaction leads to a decrease in prolactin levels.

Q3: What is the role of the hypothalamus in Dihydroergocryptine's effects on prolactin?

A3: Research suggests that the hypothalamus plays a regulatory role in the density of dopamine receptors in the pituitary gland. [] When hypothalamic influences are disrupted, as seen in lesion studies, there's an increase in both [3H]dihydroergocryptine binding and the hypoprolactinemic response to exogenous dopamine.

Q4: Does Dihydroergocryptine interact with α-adrenergic receptors? If so, what are the implications?

A4: While DHEC primarily acts as a dopamine agonist, it also interacts with α-adrenergic receptors, though with lower affinity compared to dopamine receptors. [, , ] This interaction can contribute to some of its pharmacological effects, particularly in tissues where α-adrenergic receptors are prominent.

Q5: Can Dihydroergocryptine differentiate between α1- and α2-adrenergic receptor subtypes?

A5: Research suggests that DHEC displays a higher affinity for α2-adrenergic receptors, particularly those found on platelets, compared to α1-adrenergic receptors. [, , ] This selectivity is crucial for understanding its effects on platelet aggregation and other α2-adrenergic receptor-mediated processes.

Q6: How does Dihydroergocryptine affect platelet aggregation?

A6: DHEC, through its interaction with platelet α2-adrenergic receptors, inhibits epinephrine-induced platelet aggregation. [, ] This effect highlights its potential role in modulating platelet function.

Q7: What is the molecular formula and weight of Dihydroergocryptine?

A7: The molecular formula of Dihydroergocryptine is C32H41N5O5, and its molecular weight is 583.7 g/mol.

Q8: How is Dihydroergocryptine absorbed and distributed in the body?

A8: Dihydroergocryptine is rapidly absorbed following oral administration, demonstrating extensive hepatic metabolism. [] Its distribution is widespread, as indicated by a large volume of distribution.

Q9: What is the elimination half-life of Dihydroergocryptine?

A9: The elimination half-life of DHEC is approximately 25 hours, suggesting a relatively long duration of action. []

Q10: Are there any known drug-metabolizing enzyme interactions with Dihydroergocryptine?

A10: While specific details on enzyme interactions are limited in the provided research, the extensive hepatic metabolism of DHEC suggests involvement of drug-metabolizing enzymes. [] Further research is needed to elucidate the specific enzymes involved and potential implications for drug interactions.

Q11: What in vitro models have been used to study the effects of Dihydroergocryptine?

A11: Several in vitro studies have employed cultured rat anterior pituitary cells and cerebellar granule cells to investigate the effects of DHEC on prolactin release, cyclic AMP accumulation, and neuroprotection against glutamate-induced toxicity. [, , ] These models provide valuable insights into the cellular mechanisms of DHEC.

Q12: Has Dihydroergocryptine shown efficacy in treating Parkinson's disease in clinical trials?

A13: Clinical trials have shown that DHEC is effective in improving motor function in both early and advanced Parkinson's disease patients. [, ] These findings support its potential as a therapeutic option in managing Parkinson's disease.

Q13: What are the clinical benefits of Dihydroergocryptine in migraine prophylaxis?

A14: Clinical studies have demonstrated the efficacy of DHEC in reducing the frequency and severity of migraine attacks. [, ] These findings position DHEC as a potential prophylactic treatment option for migraine sufferers.

Q14: What are the potential side effects associated with Dihydroergocryptine treatment?

A15: While generally well-tolerated, potential side effects of DHEC can include gastrointestinal disturbances and nervous system disorders. [, ] The incidence of these side effects is relatively low, and they are often mild and transient.

Q15: Are there any specific concerns regarding the long-term use of Dihydroergocryptine?

A16: Long-term use of DHEC, especially at high doses, has been associated with the development of pleural fibrosis in rare cases. [, ] This serious adverse event highlights the importance of careful monitoring during prolonged DHEC therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)